

# A Technical Guide to the Historical Synthesis of Dichloroglyoxime

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## Compound of Interest

Compound Name: *Dichloroglyoxime*

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This in-depth technical guide explores the historical methodologies for the synthesis of **dichloroglyoxime**, a crucial building block in the preparation of various nitrogen-containing heterocyclic compounds. This document provides a detailed overview of traditional and alternative synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

## Introduction

**Dichloroglyoxime** ((E,E)-N,N'-dihydroxyethanediimidoyl dichloride) is a white crystalline solid with a melting point of approximately 204°C. It is soluble in polar organic solvents and serves as a key intermediate in the synthesis of energetic materials and as an industrial fungicide. Historically, its synthesis has been dominated by methods involving the direct chlorination of glyoxime using elemental chlorine gas. However, due to the hazardous nature of chlorine gas, alternative, safer methods have been developed. This guide details the seminal historical methods, providing researchers with the necessary information to understand and potentially replicate these foundational synthetic procedures.

## Historical Synthesis Methods

The synthesis of **dichloroglyoxime** has primarily been achieved through three main historical routes:

- Chlorination with Elemental Chlorine Gas: This is the most traditional and widely cited method, involving the direct reaction of glyoxime with chlorine gas in a suitable solvent.
- Chlorination with N-Chlorosuccinimide (NCS): A safer, chlorine gas-free alternative that utilizes a solid chlorinating agent.
- Chlorination with Potassium Monoperoxysulfate (Oxone®): Another alternative method that generates the chlorinating species in situ.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

## Method 1: Chlorination with Elemental Chlorine Gas

This classical approach involves the direct bubbling of chlorine gas through a solution or suspension of glyoxime. Various solvents and reaction conditions have been reported, leading to a range of reported yields.

### Experimental Protocols

#### Protocol 1A: Chlorination in Ethanol

This procedure is adapted from US Patent 4,539,405.

- Preparation: In a 1-liter four-necked flask equipped with a mechanical stirrer, gas inlet tube, and a low-temperature thermometer, suspend 17.6 g (0.2 mol) of glyoxime in 200 mL of 95% ethanol.
- Cooling: Cool the suspension to -20°C using a dry ice/acetone bath.
- Chlorination: Bubble chlorine gas through the stirred suspension for 30 minutes while maintaining the temperature at -20°C.
- Isolation: After the reaction is complete, allow the mixture to warm to room temperature. Remove the ethanol by vacuum distillation.
- Purification: Add 100 mL of chloroform to the residue to form a slurry. Filter the solid product and dry it under a vacuum to yield **dichloroglyoxime**.<sup>[1]</sup>

## Protocol 1B: Chlorination in Aqueous Hydrochloric Acid

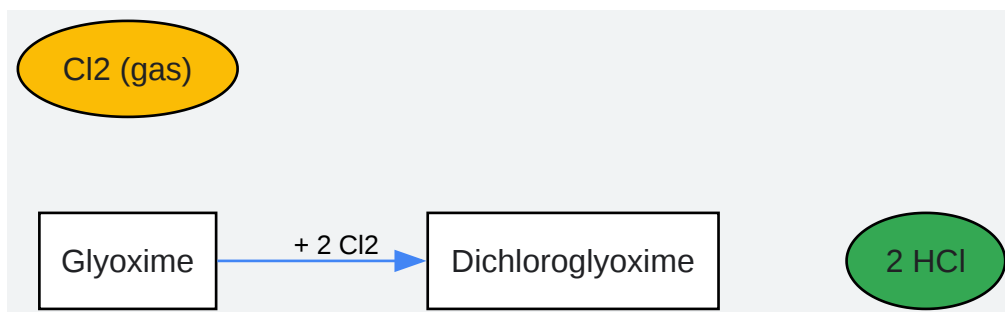
This protocol is based on the method described in British Patent GB1307223.

- Preparation: To a suitable reaction vessel, add 18 g of glyoxime to 70 mL of 10% aqueous hydrochloric acid.
- Chlorination: Bubble chlorine gas through the mixture for 8 hours.
- Isolation: Filter the resulting solid product and dry to obtain **dichloroglyoxime**.<sup>[2][3]</sup>

## Quantitative Data

Parameter	Protocol 1A (Ethanol)	Protocol 1B (Aqueous HCl)
Starting Material	Glyoxime	Glyoxime
Chlorinating Agent	Chlorine Gas	Chlorine Gas
Solvent	95% Ethanol	10% Hydrochloric Acid
Temperature	-20°C	Not Specified
Reaction Time	30 minutes	8 hours
Reported Yield	77-97%	37.5%
Reference	US Patent 4,539,405 <sup>[1][2][4]</sup>	GB Patent 1,307,223 <sup>[2][3]</sup>

## Reaction Pathway



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Caption: Synthesis of **Dichloroglyoxime** via Chlorination with Chlorine Gas.

## Method 2: Chlorine Gas-Free Synthesis with N-Chlorosuccinimide (NCS)

To circumvent the hazards associated with chlorine gas, a method utilizing the solid-phase chlorinating agent N-chlorosuccinimide (NCS) in dimethylformamide (DMF) was developed.<sup>[5]</sup><sup>[6]</sup>

### Experimental Protocol

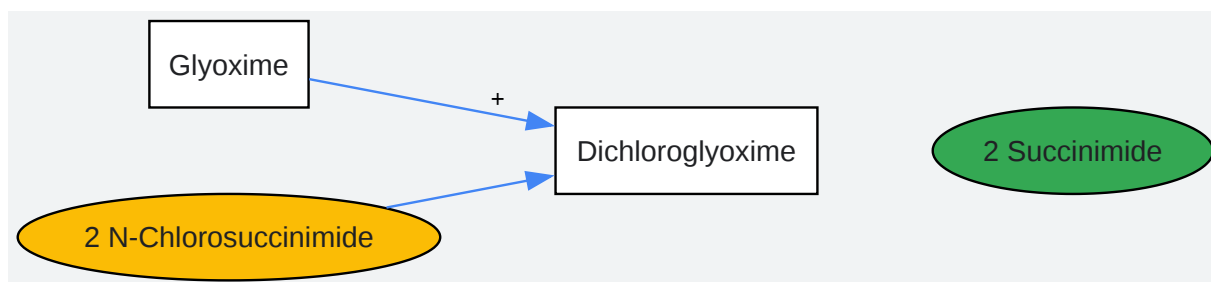
This procedure is a general representation of the NCS-based synthesis.

- Preparation: Dissolve glyoxime in DMF in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution in an ice bath.
- Addition of NCS: Add N-chlorosuccinimide portion-wise to the cooled solution over a period of time, ensuring the temperature remains low.
- Reaction: Allow the reaction mixture to stir and slowly warm to room temperature.
- Workup: The workup procedure typically involves a lithium chloride-based wash to remove DMF and isolate the **dichloroglyoxime** product.<sup>[5]</sup><sup>[6]</sup>

### Quantitative Data

Parameter	Value
Starting Material	Glyoxime
Chlorinating Agent	N-Chlorosuccinimide (NCS)
Solvent	Dimethylformamide (DMF)
Reported Yield	Comparable to the chlorine gas method
Reference	Wingard et al. <sup>[5]</sup> <sup>[6]</sup>

### Reaction Pathway



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Caption: Synthesis of **Dichloroglyoxime** using N-Chlorosuccinimide.

## Method 3: Synthesis using Potassium Monoperoxysulfate (Oxone®)

This method provides another alternative to using chlorine gas by employing Oxone® in the presence of a chloride source.

### Experimental Protocol

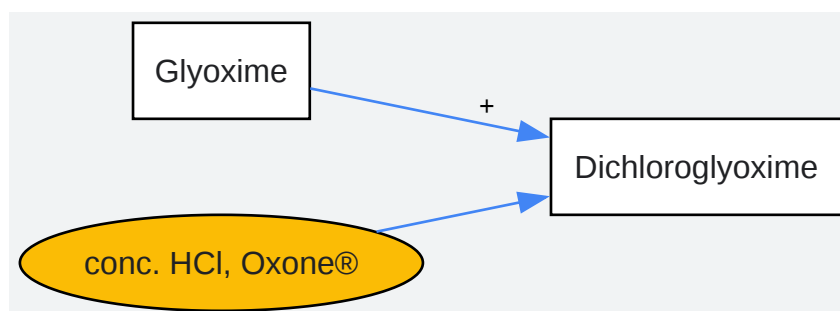
This protocol is adapted from Korean Patent KR101845624B1.

- Preparation: In a suitable flask, dissolve 2.00 g of glyoxime in a solution of 4.16 g of concentrated hydrochloric acid and 217 mL of DMF.
- Reaction: Add 36.3 g of Oxone® (potassium monoperoxysulfate) to the solution and stir at room temperature for 2 hours.
- Extraction: Add 200 mL of distilled water to the reaction mixture and extract three times with 150 mL of diethyl ether.
- Washing: Wash the combined organic layers with a 0.5N hydrochloric acid solution and then with brine.
- Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain **dichloroglyoxime**.<sup>[7]</sup>

### Quantitative Data

Parameter	Value
Starting Material	Glyoxime
Chlorinating System	Concentrated HCl / Oxone®
Solvent	Dimethylformamide (DMF)
Temperature	Room Temperature
Reaction Time	2 hours
Reported Yield	94%
Purity	>99% (by NMR)
Reference	KR101845624B1[7]

## Reaction Pathway



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Caption: Synthesis of **Dichloroglyoxime** using Oxone® and HCl.

## Conclusion

The historical synthesis of **dichloroglyoxime** has evolved from hazardous methods involving elemental chlorine to safer and more controlled procedures. The traditional chlorine gas method, while effective, poses significant safety risks. The development of alternative methods using N-chlorosuccinimide and Oxone® represents significant advancements in the synthesis of this important chemical intermediate, offering high yields and purity under milder and safer conditions. This guide provides a valuable resource for researchers by consolidating the key historical synthetic routes to **dichloroglyoxime**.

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